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For Researchers, Scientists, and Drug Development Professionals

Introduction
LY2874455 is a potent and selective, orally bioavailable, small-molecule pan-inhibitor of the

fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Aberrant

FGFR signaling has been implicated in the pathogenesis of various human malignancies,

making it a compelling target for cancer therapy.[1] LY2874455 has demonstrated broad-

spectrum antitumor activity in preclinical models and has been evaluated in clinical trials for the

treatment of advanced cancers.[1][2][4] This technical guide provides a comprehensive

overview of the chemical structure, properties, mechanism of action, and key experimental data

related to LY2874455.

Chemical Structure and Properties
LY2874455, with the IUPAC name 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-

indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol, is a complex heterocyclic molecule.[2] Its chemical

structure is presented below.

Chemical Structure of LY2874455

Caption: 2D Chemical Structure of LY2874455.
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A summary of the key chemical and physicochemical properties of LY2874455 is provided in

the table below.

Property Value Reference

IUPAC Name

2-[4-[(E)-2-[5-[(1R)-1-(3,5-

dichloropyridin-4-

yl)ethoxy]-1H-indazol-3-

yl]ethenyl]pyrazol-1-yl]ethanol

[2]

Molecular Formula C₂₁H₁₉Cl₂N₅O₂ [2][5]

Molecular Weight 444.31 g/mol [2][5]

CAS Number 1254473-64-7 [2][5]

Appearance Off-white to pink solid [5]

Solubility

Soluble in DMSO (≥44.4

mg/mL), soluble in Ethanol

(≥6.34 mg/mL with warming),

insoluble in water.

[5][6]

Storage
Store as a solid at -20°C for up

to 3 years.
[5]

SMILES

C--INVALID-LINK--

OC2=CC3=C(C=C2)NN=C3/C

=C/C4=CN(N=C4)CCO

[2]

Mechanism of Action
LY2874455 is a potent, ATP-competitive, pan-inhibitor of FGFR subtypes 1, 2, 3, and 4.[1][2][3]

By binding to the ATP-binding pocket of the FGFR kinase domain, it blocks the

autophosphorylation of the receptor and subsequent activation of downstream signaling

pathways.[1] The primary signaling cascades inhibited by LY2874455 include the RAS-RAF-

MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell

proliferation, survival, and migration.[7][8]
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The inhibitory activity of LY2874455 against the four FGFR isoforms is summarized in the table

below.

Target IC₅₀ (nM) Reference

FGFR1 2.8 [5][9]

FGFR2 2.6 [5][9]

FGFR3 6.4 [5][9]

FGFR4 6.0 [5][9]

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor

dimerization and autophosphorylation, initiating a cascade of downstream signaling events.

The simplified FGFR signaling pathway and the point of inhibition by LY2874455 are depicted

in the following diagram.
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Caption: Simplified FGFR Signaling Pathway and Inhibition by LY2874455.
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Preclinical Efficacy
The antitumor activity of LY2874455 has been evaluated in a variety of preclinical models,

including cancer cell lines and tumor xenografts.

In Vitro Cellular Activity
LY2874455 has demonstrated potent inhibitory effects on the proliferation of cancer cell lines

with dysregulated FGFR signaling. The IC₅₀ values for the inhibition of phosphorylation of key

downstream signaling molecules in different cell lines are presented below.

Cell Line Cancer Type
Target
Pathway

IC₅₀ (nM) Reference

HUVEC -
FGF2-induced p-

Erk
0.3 - 0.8 [1]

RT-112 Bladder Cancer
FGF9-induced p-

Erk
0.3 - 0.8 [1]

SNU-16 Gastric Cancer p-FGFR2 0.8 [1]

KATO-III Gastric Cancer p-FGFR2 1.5 [1]

SNU-16 Gastric Cancer p-FRS2 0.8 [1]

KATO-III Gastric Cancer p-FRS2 1.5 [1]

In Vivo Antitumor Activity
Oral administration of LY2874455 has been shown to significantly inhibit tumor growth in

various xenograft models. A summary of its in vivo efficacy is provided below.
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Xenograft
Model

Cancer Type Dosing Outcome Reference

SNU-16 Gastric Cancer
1 & 3 mg/kg,

p.o., b.i.d.

Dose-dependent

tumor growth

inhibition

[1]

RT-112 Bladder Cancer
1 & 3 mg/kg,

p.o., b.i.d.

Dose-dependent

tumor growth

inhibition

[1]

OPM-2
Multiple

Myeloma

1 & 3 mg/kg,

p.o., b.i.d.

Dose-dependent

tumor growth

inhibition

[1]

NCI-H460 Lung Cancer
3 mg/kg, p.o.,

b.i.d.

Tumor growth

inhibition
[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are outlines of key experimental protocols used in the evaluation of LY2874455.

Biochemical Filter-Binding Assay for FGFR Kinase
Activity
This assay quantifies the phosphorylation of a substrate by FGFR kinases in the presence of

LY2874455.
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Assay Preparation

Kinase Reaction

Detection

Prepare reaction mix:
- FGFR enzyme (1, 2, 3, or 4)

- Poly(Glu:Tyr) substrate
- ATP (with 33P-ATP)
- MnCl2, DTT, Buffer

- LY2874455 (various conc.)

Incubate at room temperature
for 30 minutes

Terminate reaction with
10% Phosphoric Acid

Transfer to filter plate and
wash 3x with 0.5% Phosphoric Acid

Measure radioactivity using
a scintillation counter

Click to download full resolution via product page

Caption: Workflow for the Biochemical Filter-Binding Assay.

Detailed Methodology:

Reaction Mixture Preparation: The reaction mixture typically contains 8 mmol/L Tris-HCl (pH

7.5), 10 mmol/L HEPES, 5 mmol/L dithiothreitol, 10 μmol/L ATP, 0.5 μCi ³³P-ATP, 10 mmol/L

MnCl₂, 150 mmol/L NaCl, 0.01% Triton X-100, 4% dimethyl sulfoxide, 0.05 mg/mL

poly(Glu:Tyr) (4:1), and the respective FGFR enzyme.[1]
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Incubation: The reaction is initiated by the addition of the enzyme and incubated at room

temperature for 30 minutes.

Termination and Filtration: The reaction is stopped by the addition of 10% H₃PO₄. The

mixture is then transferred to a 96-well filter plate and washed three times with 0.5% H₃PO₄

to remove unincorporated ³³P-ATP.

Detection: The amount of incorporated ³³P is quantified using a scintillation counter. The IC₅₀

values are determined by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cell Proliferation Assay
This assay measures the effect of LY2874455 on the viability and proliferation of cancer cells.

Detailed Methodology:

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2,000-

5,000 cells/well) and allowed to attach overnight.

Treatment: The cells are treated with various concentrations of LY2874455 or vehicle control

(DMSO) for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or

CellTiter-Glo®. For MTT assays, the media is replaced with MTT solution, incubated, and

then the formazan crystals are solubilized with a solvent.

Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell

growth inhibition is calculated relative to the vehicle-treated control. IC₅₀ values are then

determined.

In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of LY2874455 in a living organism.
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Subcutaneous Implantation
of Cells into Immunocompromised Mice

Allow Tumors to Reach
a Palpable Size

(e.g., 100-200 mm³)

Randomize Mice into
Treatment and Control Groups

Oral Administration of
LY2874455 or Vehicle

Monitor Tumor Volume
and Body Weight Regularly

Euthanize Mice at Predefined
Endpoint (e.g., tumor size,
time) and Collect Tissues

Analyze Tumor Growth Inhibition
and Pharmacodynamic Markers

Click to download full resolution via product page

Caption: General Workflow for In Vivo Tumor Xenograft Studies.
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Detailed Methodology:

Cell Implantation: A suspension of cancer cells (e.g., 5 x 10⁶ cells in a mixture of media and

Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude

or SCID mice).[1]

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size

(e.g., 100–200 mm³), after which the animals are randomized into treatment and control

groups.[1]

Drug Administration: LY2874455 is typically formulated in a vehicle such as 1%

hydroxyethylcellulose and 0.25% Tween 80 in water and administered orally (p.o.) at

specified doses and schedules (e.g., once or twice daily).

Monitoring and Endpoint: Tumor volume is measured regularly (e.g., twice weekly) using

calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are also

monitored. The study is terminated when tumors in the control group reach a certain size or

at a predetermined time point.

Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for

target engagement by measuring the phosphorylation levels of FGFR and downstream

signaling proteins via Western blotting or ELISA.

Conclusion
LY2874455 is a well-characterized, potent, and selective pan-FGFR inhibitor with significant

preclinical antitumor activity. This technical guide provides a foundational understanding of its

chemical properties, mechanism of action, and key experimental data. The detailed protocols

and structured data presentation are intended to facilitate further research and development in

the field of FGFR-targeted cancer therapy. Researchers are encouraged to consult the cited

literature for more in-depth information and specific experimental details.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.caymanchem.com/product/20843/ly2874455
https://www.medchemexpress.com/LY2874455.html
https://file.glpbio.com/quotepdf/product.php?token=6fW7uauQLSGCV9GLtwIEf_JQJxMc8aOLBdeQ2v8MEqJNs0T_YgNRoJFwnFUxPCjdaiIJ-nTAqQhrraebVD6oaN6lhUrG6prfnToksLTGL6QSdfIt-B46D9MZoUHj5WnKVmAqqAWI9UepY
https://www.selleck.co.jp/datasheet/ly2874455-S705702-DataSheet.html
https://www.selleckchem.com/datasheet/ly2874455-S705702-DataSheet.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5019380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5019380/
https://www.selleckchem.com/products/ly2874455.html
https://www.researchgate.net/post/Solubility-of-compounds-slightly-soluble-or-insoluble-in-DMSO
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0162491
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0162491
https://www.benchchem.com/product/b612011#ly2874455-chemical-structure-and-properties
https://www.benchchem.com/product/b612011#ly2874455-chemical-structure-and-properties
https://www.benchchem.com/product/b612011#ly2874455-chemical-structure-and-properties
https://www.benchchem.com/product/b612011#ly2874455-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612011?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

